molecular formula C17H20N4O2S B4587027 1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE

1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4587027
M. Wt: 344.4 g/mol
InChI Key: BHMSRZBYAGCTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrole ring, and a sulfonamide group

Scientific Research Applications

1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The pyrrole ring can be introduced through a reaction with appropriate ketones in ethanol under reflux conditions with a few drops of glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to introduce different substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The

Properties

IUPAC Name

1,3-dimethyl-N-[1-(3-pyrrol-1-ylphenyl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-13(19-24(22,23)17-12-20(3)18-14(17)2)15-7-6-8-16(11-15)21-9-4-5-10-21/h4-13,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMSRZBYAGCTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC(C)C2=CC(=CC=C2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
1,3-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE

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